2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
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Overview
Description
2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid is an organic compound with a complex structure that includes benzamide, benzoyl, and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid typically involves the reaction of benzoyl chloride with DL-phenylalanine. The reaction is carried out under controlled conditions, often using a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzoyl group can be reduced to benzyl alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl alcohol and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid has several applications in scientific research:
- **Chemistry
Properties
IUPAC Name |
2-[(2-benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c26-17-12-10-15(11-13-17)14-20(23(29)30)25-22(28)18-8-4-5-9-19(18)24-21(27)16-6-2-1-3-7-16/h1-13,20,26H,14H2,(H,24,27)(H,25,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRESXRWKLNWOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387182 |
Source
|
Record name | 2-[(2-benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6054-83-7 |
Source
|
Record name | 2-[(2-benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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